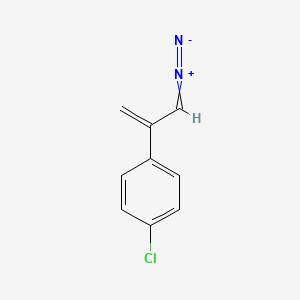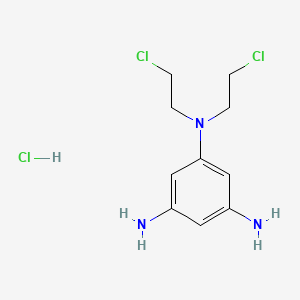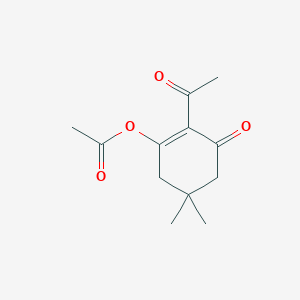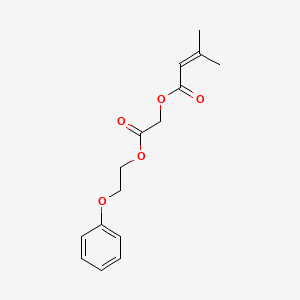![molecular formula C6H10O2S2 B14616480 Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate CAS No. 60786-02-9](/img/structure/B14616480.png)
Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate is an organic compound with a unique structure that includes a thiirane ring, a sulfanyl group, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate typically involves the reaction of thiirane with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the thiirane ring opens and forms a bond with the methyl bromoacetate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiirane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the thiirane ring under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiirane derivatives.
Applications De Recherche Scientifique
Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiirane ring.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate involves its reactive thiirane ring, which can undergo ring-opening reactions with various nucleophiles. This reactivity allows it to interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiirane: A simpler compound with a similar reactive thiirane ring.
Methyl bromoacetate: A related ester used in the synthesis of Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate.
Sulfoxides and sulfones: Oxidized derivatives of sulfanyl compounds.
Propriétés
Numéro CAS |
60786-02-9 |
|---|---|
Formule moléculaire |
C6H10O2S2 |
Poids moléculaire |
178.3 g/mol |
Nom IUPAC |
methyl 2-(thiiran-2-ylmethylsulfanyl)acetate |
InChI |
InChI=1S/C6H10O2S2/c1-8-6(7)4-9-2-5-3-10-5/h5H,2-4H2,1H3 |
Clé InChI |
ZEHCDUHRHIKRMO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CSCC1CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14616411.png)
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)

![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]-](/img/structure/B14616418.png)





![Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]-](/img/structure/B14616461.png)

![2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14616475.png)
![2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14616476.png)
